molecular formula C20H12N4O2 B11052129 4-Methoxy-7-oxo-7,13-dihydrobenzimidazo[1,2-b]benzo[f][2,7]naphthyridine-14-carbonitrile

4-Methoxy-7-oxo-7,13-dihydrobenzimidazo[1,2-b]benzo[f][2,7]naphthyridine-14-carbonitrile

Cat. No. B11052129
M. Wt: 340.3 g/mol
InChI Key: GLRPSLWEENXSMD-UHFFFAOYSA-N
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Description

4-Methoxy-7-oxo-7,13-dihydrobenzimidazo[1,2-b]benzo[f][2,7]naphthyridine-14-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system that includes benzimidazole and naphthyridine moieties, which contribute to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-7-oxo-7,13-dihydrobenzimidazo[1,2-b]benzo[f][2,7]naphthyridine-14-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzimidazole Core: This step often involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole ring.

    Naphthyridine Ring Construction: The naphthyridine ring can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.

    Coupling and Functionalization: The final steps involve coupling the benzimidazole and naphthyridine rings, followed by functionalization to introduce the methoxy, oxo, and cyano groups.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-7-oxo-7,13-dihydrobenzimidazo[1,2-b]benzo[f][2,7]naphthyridine-14-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its fused ring system makes it an interesting subject for theoretical and computational chemistry studies.

Biology

Biologically, 4-Methoxy-7-oxo-7,13-dihydrobenzimidazo[1,2-b]benzo[f][2,7]naphthyridine-14-carbonitrile is investigated for its potential as an enzyme inhibitor or receptor ligand. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties, although further research is needed to confirm these activities.

Industry

Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-7-oxo-7,13-dihydrobenzimidazo[1,2-b]benzo[f][2,7]naphthyridine-14-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s fused ring system allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole itself or its substituted analogs share structural similarities.

    Naphthyridine Derivatives: Similar compounds include 1,8-naphthyridine and its derivatives.

Uniqueness

What sets 4-Methoxy-7-oxo-7,13-dihydrobenzimidazo[1,2-b]benzo[f][2,7]naphthyridine-14-carbonitrile apart is its unique combination of benzimidazole and naphthyridine rings, along with the specific functional groups attached. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.

properties

Molecular Formula

C20H12N4O2

Molecular Weight

340.3 g/mol

IUPAC Name

18-methoxy-2-oxo-3,10,20-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(21),4,6,8,11,13,15,17,19-nonaene-12-carbonitrile

InChI

InChI=1S/C20H12N4O2/c1-26-16-8-4-5-11-17-12(9-21)19-23-14-6-2-3-7-15(14)24(19)20(25)13(17)10-22-18(11)16/h2-8,10,23H,1H3

InChI Key

GLRPSLWEENXSMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C3C(=CN=C21)C(=O)N4C5=CC=CC=C5NC4=C3C#N

Origin of Product

United States

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